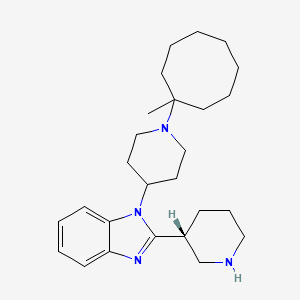

MCOPPB

Übersicht

Beschreibung

MCOPPB, chemisch bekannt als 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-Piperidinyl]-1H-benzimidazol, ist ein potenter und selektiver Agonist für den Nociceptin-Rezeptor. Diese Verbindung wurde auf ihre potenziellen anxiolytischen Wirkungen untersucht und zeigte vielversprechende Ergebnisse bei der Reduzierung von Angstzuständen ohne signifikante Nebenwirkungen auf Gedächtnis oder motorische Funktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere wichtige Schritte:

Bildung des Benzimidazol-Kerns: Dies wird typischerweise durch die Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder ihren Derivaten erreicht.

Anlagerung der Piperidin-Einheiten: Die Piperidinringe werden durch nukleophile Substitutionsreaktionen eingeführt.

Cyclooctylgruppenaddition: Die 1-Methylcyclooctylgruppe wird durch eine Reihe von Alkylierungsreaktionen angehängt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatz-Screenings für Reaktionsbedingungen und die Entwicklung robuster Reinigungsprozesse wie Kristallisation oder Chromatographie umfassen.

Wissenschaftliche Forschungsanwendungen

MCOPPB has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of nociceptin receptor agonists.

Biology: Investigated for its effects on nociceptin receptors in various biological systems.

Medicine: Potential use as an anxiolytic agent due to its selective action on nociceptin receptors.

Industry: Could be used in the development of new pharmaceuticals targeting anxiety disorders.

Wirkmechanismus

Target of Action

MCOPPB is a potent and selective agonist for the nociceptin receptor . This receptor, also known as the NOP receptor, is primarily involved in pain and anxiety modulation. This compound has a pKi of 10.07, indicating a high affinity for the nociceptin receptor . It has much weaker activity at other opioid receptors, with only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor .

Mode of Action

As an agonist, this compound binds to the nociceptin receptor and activates it This activation triggers a series of intracellular events that lead to the observed pharmacological effects

Biochemical Pathways

The activation of the nociceptin receptor by this compound can influence various biochemical pathways. One study suggests that this compound treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) . .

Result of Action

This compound has been shown to produce potent anxiolytic effects in animal studies . Additionally, this compound has been found to reduce the senescence cell burden in peripheral tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MCOPPB involves several key steps:

Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Attachment of the piperidine moieties: The piperidine rings are introduced via nucleophilic substitution reactions.

Cyclooctyl group addition: The 1-methylcyclooctyl group is attached through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of robust purification processes such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MCOPPB kann verschiedene Arten von chemischen Reaktionen eingehen:

Oxidation: Dies kann am Benzimidazolring oder den Piperidin-Einheiten auftreten.

Reduktion: Vorrangig am Benzimidazolring.

Substitution: Nukleophile Substitutionsreaktionen können die Piperidinringe oder die Cyclooctylgruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Alkylhalogenide für nukleophile Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen ab, beinhalten aber typischerweise modifizierte Versionen der ursprünglichen Verbindung mit Veränderungen in den funktionellen Gruppen, die an den Benzimidazol- oder Piperidinringen gebunden sind.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Nociceptin-Rezeptor-Agonisten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf Nociceptin-Rezeptoren in verschiedenen biologischen Systemen untersucht.

Medizin: Potenzielles Einsatzgebiet als Anxiolytikum aufgrund seiner selektiven Wirkung auf Nociceptin-Rezeptoren.

Industrie: Könnte bei der Entwicklung neuer Pharmazeutika zur Behandlung von Angststörungen eingesetzt werden.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich über den Nociceptin-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der an der Modulation von Schmerz und Angst beteiligt ist. Nach der Bindung an diesen Rezeptor aktiviert this compound intrazelluläre Signalwege, die zu einer Reduzierung von angstbedingten Verhaltensweisen führen. Die Verbindung hat eine viel schwächere Aktivität an anderen Opioidrezeptoren, was zu ihren selektiven anxiolytischen Wirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ro 64-6198: Ein weiterer Nociceptin-Rezeptor-Agonist mit ähnlichen anxiolytischen Eigenschaften.

Nociceptin: Der endogene Ligand für den Nociceptin-Rezeptor.

SCH 221510: Ein synthetischer Nociceptin-Rezeptor-Agonist.

Einzigartigkeit von MCOPPB

This compound ist einzigartig aufgrund seiner hohen Selektivität für den Nociceptin-Rezeptor und seiner minimalen Nebenwirkungen auf Gedächtnis und motorische Funktionen. Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Anxiolytikum .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNMPPFEJPBJD-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018254 | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028969-49-4 | |

| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mcoppb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCOPPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)